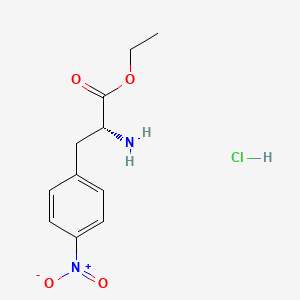

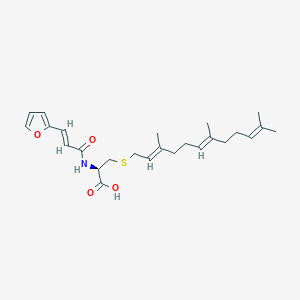

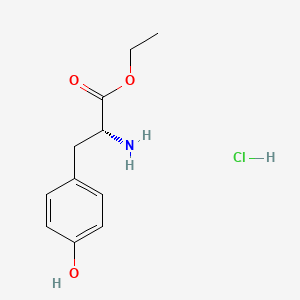

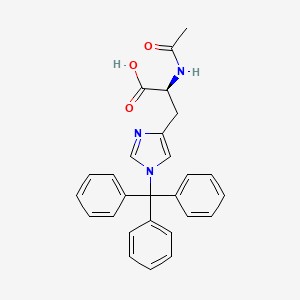

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as S-ATP, is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a derivative of the natural product, ATP, and has been shown to have unique pharmacological and biochemical properties. S-ATP is a small molecule that can be easily synthesized and has a wide range of potential applications in biochemistry, physiology, and pharmaceutical research.

Applications De Recherche Scientifique

Synthesis and Transformation of Imidazole Derivatives

A study by Jasiński et al. (2008) discussed the preparation of optically active 1H-imidazole derivatives, highlighting their potential in generating chiral units for further chemical transformations. Selected examples demonstrated the conversion of these derivatives into dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates, showcasing the versatility of imidazole compounds in synthetic organic chemistry Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H. (2008). Helvetica Chimica Acta, 91, 1916-1933.

Corrosion Inhibition

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, demonstrating their effectiveness as corrosion inhibitors for mild steel. The study underscores the use of imidazole derivatives in the development of novel, green corrosion inhibitors, with one of the synthesized inhibitors showing an inhibition efficiency of 96.08% Srivastava, V., Haque, J., Verma, C., Singh, P., Lgaz, H., Salghi, R., & Quraishi, M. (2017). Journal of Molecular Liquids, 244, 340-352.

Antimicrobial and Anticancer Applications

Research on pyrazole-imidazole-triazole hybrids by Punia et al. (2021) presented the synthesis and evaluation of these compounds for antimicrobial activity. One compound demonstrated notable potency against A. niger, surpassing the reference drug Fluconazole, indicating the potential of imidazole derivatives in antimicrobial drug development Punia, S., Verma, V., Kumar, D., Kumar, A., & Deswal, L. (2021). Journal of Molecular Structure, 1223, 129216.

Radiochemistry for Imaging Applications

Makris et al. (2012) explored the synthesis of Rhenium(I) and Technetium(I) tricarbonyl complexes with imidazole-based ligands for potential use in targeted 99mTc radiopharmaceuticals. The study highlights the application of imidazole derivatives in the development of diagnostic agents in nuclear medicine Makris, G., Karagiorgou, O., Papagiannopoulou, D., Panagiotopoulou, A., Raptopoulou, C., Terzis, A., Psycharis, V., Pelecanou, M., Pirmettis, I., & Papadopoulos, M. (2012). European Journal of Inorganic Chemistry, 2012, 3132-3139.

Enzymatic Transformations

A study on the synthesis of imidazol-2-yl amino acids using cells from alkane-oxidizing bacteria by Mikolasch et al. (2003) demonstrates the biotechnological potential of imidazole derivatives. The research indicates how microbial oxidation can be employed to produce imidazol-2-yl amino acids, useful in pharmaceutical applications Mikolasch, A., Hammer, E., & Schauer, F. (2003). Applied and Environmental Microbiology, 69, 1670-1679.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718455 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |

CAS RN |

183498-47-7 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.